
tert-Butyl (2-oxopropyl)carbamate
Overview
Description
tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9) is a carbamate-protected amine derivative featuring a ketone group at the 2-position of the propyl chain. It is widely employed in organic synthesis, particularly in reductive amination reactions, to introduce functionalized amine intermediates. For example, it serves as a precursor for synthesizing azidoethylamino derivatives, such as tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate, which are critical in chemical genetics and peptide mimetics . The compound is typically synthesized from amino alcohol precursors and purified via flash chromatography, yielding high-purity (>97%) colorless oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-oxopropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-oxopropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-oxopropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-oxopropylamine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: 2-oxopropylamine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxides or amines.
Scientific Research Applications
Chemical Synthesis
Protecting Group in Organic Synthesis
tert-Butyl (2-oxopropyl)carbamate is primarily utilized as a protecting group for amines during multi-step organic syntheses. This protection is crucial as it prevents unwanted reactions at the amine site, allowing for selective modifications of other functional groups. The compound's ability to form stable derivatives makes it advantageous in complex synthetic pathways.
Table 1: Comparison of Protecting Groups in Organic Synthesis
Protecting Group | Stability | Reactivity | Common Uses |
---|---|---|---|
This compound | High | Low | Multi-step organic synthesis |
Boc (Boc-anhydride) | Moderate | Moderate | Peptide synthesis |
Fmoc (Fmoc-Cl) | Moderate to High | Moderate | Solid-phase peptide synthesis |
Medicinal Chemistry
Synthesis of Pharmaceuticals
The compound is involved in the synthesis of various pharmaceutical agents, including lacosamide, an anticonvulsant medication. Its role as a synthetic intermediate allows for the efficient assembly of complex drug molecules, enhancing the overall yield and purity of the final products.
Case Study: Lacosamide Synthesis
Research has demonstrated that this compound can be used to synthesize racemic modifications of lacosamide with improved yields compared to traditional methods. The innovative use of this compound has led to a more environmentally friendly process due to reduced by-products and lower toxicity solvents.
Biochemical Applications
Role in Enzyme Inhibition
In biochemical research, this compound has been shown to act as an inhibitor for specific enzymes, which is vital for developing enzyme inhibitors for therapeutic purposes. Its interactions with biomolecules can modulate various biochemical pathways, making it a valuable tool in drug design.
Table 2: Biochemical Properties and Applications
Application | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity for therapeutic effects |
Photoredox Catalysis | Facilitates reactions under mild conditions |
Asymmetric Synthesis | Produces stereoselective products |
Industrial Applications
Use in Agrochemicals and Polymers
In the industrial sector, this compound serves as an intermediate in the production of agrochemicals and polymers. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing.
Pharmacokinetics and Toxicology
Absorption and Distribution
Studies indicate that this compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier. These properties are essential for its effectiveness as a therapeutic agent but also necessitate careful dosage optimization to avoid potential toxicity.
Mechanism of Action
The mechanism by which tert-Butyl (2-oxopropyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from reacting with other reagents. This protection is crucial during multi-step synthesis processes. The compound can be deprotected under acidic or basic conditions to release the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
(a) tert-Butyl (3-oxopropyl)carbamate (Compound 24, CAS not specified)
- Structure : Ketone at the 3-position of the propyl chain.
- Synthesis : Prepared via literature methods, yielding 97% purity as a colorless oil.
- 1H NMR : δ 9.79 (s, 1H, NH), 2.68 (t, J=5.8 Hz, 2H, CH2 adjacent to ketone) .
- Key Difference : The shifted ketone position alters electronic properties, influencing reactivity in nucleophilic additions or condensations.
(b) tert-Butyl methyl(2-oxoethyl)carbamate (CAS 123387-72-4)
- Structure : Methyl substitution on the nitrogen and a shorter 2-oxoethyl chain.
- Similarity Score : 0.80 (vs. tert-Butyl (2-oxopropyl)carbamate) .
- Key Difference : Reduced steric hindrance and lower molecular weight due to the truncated chain.
(c) tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)
- Structure : Cyclopentane ring with a ketone at the 3-position.
- Molecular Formula: C10H17NO3 (MW 199.25).
- Properties : Higher lipophilicity (LogP 0.8) and lower solubility (Log S -1.6) compared to the linear 2-oxopropyl analogue .
Physicochemical Properties
Compound (CAS) | Molecular Formula | Molecular Weight | Boiling Point (°C) | LogP | Solubility (Log S) |
---|---|---|---|---|---|
This compound (170384-29-9) | C8H15NO3 | ~173.21* | Not reported | ~0.5† | -1.2† |
tert-Butyl (3-oxocyclopentyl)carbamate (847416-99-3) | C10H17NO3 | 199.25 | 345.6±42.0 | 0.8 | -1.6 |
tert-Butyl methyl(2-oxoethyl)carbamate (123387-72-4) | C8H15NO3 | 173.21 | Not reported | 0.3 | -1.0 |
*Estimated from molecular formula. †Predicted via analogous data .
Biological Activity
Tert-Butyl (2-oxopropyl)carbamate, with the CAS number 170384-29-9, is a compound that has garnered attention due to its diverse biological activities and applications in organic synthesis. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
Molecular Formula: C₈H₁₅NO₃
Molecular Weight: 173.21 g/mol
Density: 1.0 ± 0.1 g/cm³
Boiling Point: 259.8 ± 23.0 °C at 760 mmHg
Flash Point: 110.9 ± 22.6 °C
This compound plays a significant role in various biochemical reactions:
- Photoredox Catalysis: It facilitates the assembly of 3-aminochromones, which are crucial for synthesizing diverse amino pyrimidines.
- Asymmetric Synthesis: The compound is utilized to create highly stereoselective aldol products, serving as building blocks for novel protease inhibitors.
- Enzyme Interactions: It interacts with enzymes involved in the Diels-Alder reaction and enantioselective synthesis, highlighting its versatility in biochemical processes.
The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets, such as enzymes and receptors. This binding can lead to:
- Enzyme Inhibition: The compound may inhibit enzyme activity by occupying the active site or altering receptor function through binding interactions.
- Modulation of Biochemical Pathways: These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Cellular Effects
Research indicates that this compound can significantly affect cell function by modulating:
- Cell Signaling Pathways: Influencing gene expression and cellular metabolism.
- Cellular Processes: Its role in photoredox catalysis suggests potential impacts on cellular processes reliant on these biochemical reactions.
Study on Enzyme Inhibition
A study investigated the effects of this compound on cytosolic phospholipase A2 (cPLA2α). The compound demonstrated promising inhibition rates, indicating its potential as a therapeutic agent in inflammatory diseases .
Pharmacokinetics in Animal Models
In animal model studies, the pharmacokinetic properties of this compound showed high gastrointestinal absorption and significant blood-brain barrier permeability. These characteristics suggest that dosage optimization is crucial for minimizing adverse effects during therapeutic applications.
Dosage Effects
The effects of this compound vary with dosage levels:
Dosage Level | Observed Effects |
---|---|
Low | Enhanced enzyme activity |
Moderate | Optimal therapeutic effects |
High | Potential toxicity and adverse effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (2-oxopropyl)carbamate, and how can reaction yields be improved?
The synthesis of this compound (CAS 170384-29-9) typically involves carbamate protection of an amine group. A common approach is the reaction of 2-oxopropylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, such as in the presence of triethylamine or DMAP in anhydrous THF or DCM . To optimize yields:
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Solvent choice : Use aprotic solvents (e.g., THF) to stabilize intermediates.
- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) is recommended for isolating the product .
Patent methodologies (e.g., Step 6 in EP2021) suggest alternative pathways using cyclohexylamine derivatives, which may require catalytic hydrogenation for deprotection .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key characterization techniques include:
- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and carbonyl signals (δ ~155–160 ppm for carbamate).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C) validate the carbamate structure.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>95% by area normalization) .
Melting point analysis (103–106°C) and GC-MS (m/z ~187 for molecular ion) provide additional confirmation .
Q. How should this compound be stored to ensure long-term stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.
- Light sensitivity : Protect from direct UV exposure using amber glass.
- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (e.g., peroxides) .
Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?
Discrepancies in melting points (e.g., 103–106°C vs. 98–101°C) may arise from polymorphic forms or impurities. To resolve:
- Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate pure crystalline phases.
- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions (endothermic peaks) or decomposition events .
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
Q. What strategies are recommended for refining crystal structures of this compound using SHELX programs?
SHELXL is ideal for small-molecule refinement:
- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., oxygen in the carbamate group).
- Hydrogen placement : Apply riding models with isotropic displacement parameters (U = 1.2U of the parent atom).
- Twinned data : For twinned crystals, apply the TWIN/BASF commands in SHELXL to model non-merohedral twinning .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The carbonyl group in the carbamate acts as an electrophilic site. In reactions with amines or alcohols:
- Stepwise mechanism : (1) Nucleophilic attack at the carbonyl carbon, (2) cleavage of the C-O bond, releasing CO and tert-butanol.
- Kinetic studies : Monitor by H NMR to track tert-butyl group disappearance (δ 1.4 ppm) .
DFT calculations (e.g., B3LYP/6-31G*) can model transition states to rationalize regioselectivity .
Q. How can conflicting toxicity data be addressed in safety assessments?
While some SDS reports classify the compound as non-hazardous (e.g., no GHS labeling in ), others note irritancy (e.g., skin/eye corrosion in ). Mitigation strategies:
- In vitro assays : Use EpiDerm™ models for skin irritation potential.
- Acute toxicity testing : Follow OECD 423 guidelines (oral administration in rodents) to establish LD values .
Q. What experimental protocols minimize decomposition during handling of hygroscopic batches?
- Glovebox use : Process the compound under inert atmospheres (N or Ar) if moisture-sensitive.
- Karl Fischer titration : Monitor water content (<0.1% w/w) before reactions.
- Lyophilization : For aqueous workups, freeze-dry the product to remove residual water .
Q. How can molecular docking studies leverage crystallographic data for target binding analysis?
Using SHELX-refined coordinates (e.g., CIF files):
- Protein-ligand docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like serine hydrolases.
- Electrostatic potential maps : Generate ESP surfaces (via Multiwfn) to identify nucleophilic/electrophilic hotspots .
Q. What advanced purification techniques resolve co-eluting impurities in HPLC?
Properties
IUPAC Name |
tert-butyl N-(2-oxopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMUQGCAFEQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326829 | |
Record name | tert-Butyl (2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170384-29-9 | |
Record name | tert-Butyl (2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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